molecular formula C11H20N3O3PS B570484 4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine CAS No. 1793055-06-7

4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine

Cat. No. B570484
M. Wt: 311.369
InChI Key: QHOQHJPRIBSPCY-RKAHMFOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine, also known as 4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine, is a useful research compound. Its molecular formula is C11H20N3O3PS and its molecular weight is 311.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Bis[1-diethoxyphosphorylalkyl]amines Synthesis : A method for synthesizing bis[1-diethoxyphosphorylalkyl]amines, involving the treatment of aromatic aldehydes with ammonia and diethyl phosphite, has been developed. This reaction gives diethyl aryl[(arylmethylidene)amino]methylphosphonates, which can then react with diethyl phosphite in the presence of chlorotrimethylsilane to yield bis[1-diethoxyphosphorylalkyl]amines. This approach is noted for its simplicity, rapid execution, and good yields from basic starting materials (Kaboudin & Moradi, 2006).

Chemical Properties and Reactions

  • Bifunctional Acyclic Nucleoside Phosphonates : Research into bisphosphonate alkylating agents has led to the synthesis of novel compounds like tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate. These compounds, derived from diethyl 2,2-bis(hydroxymethyl)malonate, can be used to alkylate various nucleobases. However, these specific bisphosphonates did not exhibit antiviral or cytostatic activity in the studies conducted (Vrbková, Dračínský, & Holý, 2007).

  • Chlorination Reactions : Investigations into the chlorination of 6-methyluracil with phosphorus oxychloride in the presence of trialkylamines have been conducted. This research provides insights into the effects of different tertiary amines on chlorination processes, with a focus on the orientation of substituents and yields influenced by solvent dielectric constants. Tri-n-propylamine in phosphorus oxychloride was recommended for such chlorination reactions (Gershon, Grefig, & Clarke, 1987).

  • Oxidation Reactions Involving Nonheme Iron Complexes : Nonheme oxoiron(IV) complexes have been generated and studied for their ability to oxidize C-H bonds in alkanes like cyclohexane at room temperature. These findings are significant in understanding the mechanisms of mononuclear nonheme iron enzymes, which may involve similar oxoiron(IV) species (Kaizer et al., 2004).

properties

IUPAC Name

4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQHJPRIBSPCY-RKAHMFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)N(CC)CC)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N3O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirimiphos-methyl-d6

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